GLP-2 (rat)

描述

胰高血糖素样肽-2 (GLP-2) 是一种源于胰高血糖素原基因的肽类激素。它主要由肠道 L 细胞在食物摄入后分泌。GLP-2 在调节肠道生长和营养吸收方面起着至关重要的作用。 在大鼠中,GLP-2 已被广泛研究,以了解其对胃肠道的影響,包括其增强肠道修复和减轻炎症的能力 .

准备方法

GLP-2 的合成涉及固相肽合成 (SPPS),这是一种常用于肽类生产的方法。该过程包括将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。在肽链组装完成后,将产物从树脂中裂解并使用高效液相色谱 (HPLC) 纯化。 GLP-2 的工业生产方法通常涉及大规模 SPPS,然后进行纯化和冷冻干燥,以获得最终产品 .

化学反应分析

GLP-2 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢用于氧化,硼氢化钠用于还原,以及各种烷基卤化物用于取代反应。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,GLP-2 的氧化会导致二硫键的形成,而还原会导致这些键的断裂 .

科学研究应用

Intestinal Growth and Adaptation

GLP-2 has been extensively studied for its intestinotrophic effects. Research indicates that sustained infusion of GLP-2 leads to significant increases in mucosal mass and cellularity in the small intestine. In a study involving rats with intestinal failure, GLP-2 infusion resulted in:

- Increased Mucosal Dry Mass : Rats receiving GLP-2 showed significant increases in duodenum and jejunum mucosal dry mass compared to control groups receiving total parenteral nutrition (TPN) alone .

- Enhanced Crypt Fission : GLP-2 treatment promoted crypt fission, which is crucial for intestinal adaptation following injury or surgical resection .

- Reduced Mortality Rates : The mortality rate in TPN control groups decreased from 37.5% to 0% with sustained GLP-2 infusion over 18 days .

Modulation of Hormonal Secretion

GLP-2 has been shown to influence the secretion of other hormones, particularly glucagon. In isolated rat pancreas studies:

- Stimulation of Glucagon Secretion : GLP-2 was found to stimulate glucagon secretion through GLP-2 receptors located on alpha cells. This effect was dose-dependent, with significant increases observed at higher concentrations of GLP-2 .

- Interaction with GLP-1 : Interestingly, the presence of GLP-2 inhibited the glucagonostatic effect typically exerted by GLP-1, suggesting a complex interplay between these hormones in regulating glucose metabolism .

Therapeutic Potential in Gastrointestinal Disorders

GLP-2 has demonstrated therapeutic potential in various gastrointestinal disorders, particularly inflammatory bowel diseases such as Crohn's disease:

- Efficacy in Crohn's Disease Models : The fusion protein GLP2-2G-XTEN showed improved pharmacokinetics and therapeutic efficacy compared to native GLP-2 in a rat model of Crohn's disease. It required lower doses and less frequent administration while significantly increasing small intestine weight and length .

- Reduction of Mucosal Damage : In models of indomethacin-induced enteritis, treatment with GLP-2 or its derivatives reduced mucosal damage and inflammation markers such as TNFα and IL-1β .

Neuroendocrine Effects

Recent studies have explored the neuroendocrine effects of GLP-2, particularly its role in appetite regulation:

- Reduction of Food Intake : Research indicates that GLP-2 administration can decrease food intake in rats, suggesting its potential application in obesity management . However, the specific brain regions involved remain to be fully elucidated.

Data Summary Table

Case Studies and Research Insights

- Sustained Infusion Study : A pivotal study demonstrated that continuous infusion of GLP-2 over 18 days led to significant intestinal adaptation and reduced mortality rates in rats subjected to TPN .

- Glucagon Secretion Mechanism : An investigation into the pancreatic response revealed that higher concentrations of GLP-2 significantly increased glucagon levels while not affecting insulin or somatostatin outputs, highlighting its unique role in endocrine regulation .

- Crohn's Disease Model : The development of the GLP2-2G-XTEN fusion protein showcased enhanced therapeutic efficacy over traditional GLP formulations, indicating a promising avenue for treating chronic gastrointestinal conditions .

作用机制

GLP-2 的作用机制涉及与 GLP-2 受体结合,GLP-2 受体是表达在胃肠道中的 G 蛋白偶联受体。结合后,GLP-2 激活细胞内信号通路,包括环腺苷酸 (cAMP) 通路和磷脂酰肌醇 3-激酶 (PI3K) 通路。 这些通路导致肠上皮细胞增殖增加,凋亡减少,以及营养吸收增强 .

相似化合物的比较

GLP-2 是胰高血糖素受体家族的一部分,该家族包括胰高血糖素和胰高血糖素样肽-1 (GLP-1)。虽然 GLP-1 主要调节葡萄糖代谢和胰岛素分泌,但 GLP-2 在促进肠道生长和修复方面独树一帜。 类似的化合物包括 GLP-1 和奥利司他,它们与 GLP-2 具有结构相似性,但具有不同的生理功能 .

生物活性

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from proglucagon and plays a significant role in the regulation of intestinal growth and function. This article provides a comprehensive overview of the biological activity of GLP-2 in rats, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

GLP-2 exerts its biological effects primarily through the activation of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor that initiates intracellular signaling cascades. Upon binding to GLP-2R, GLP-2 stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) pathways, which are crucial for promoting intestinal growth and repair .

Key Signaling Pathways

- cAMP/PKA Pathway : Activation leads to enhanced cell proliferation and reduced apoptosis in intestinal epithelial cells.

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV is responsible for the degradation of GLP-2. In DPP-IV-deficient rats, GLP-2 demonstrates increased bioactivity, resulting in significant intestinal growth .

Physiological Effects

GLP-2 has been shown to have several key physiological effects on the gastrointestinal system:

- Intestinal Growth : GLP-2 promotes an increase in the weight and length of the small intestine, particularly during critical developmental periods such as lactation in newborn rats .

- Mucosal Repair : It enhances the recovery of damaged intestinal mucosa, making it a potential therapeutic agent for conditions like inflammatory bowel disease .

- Nutrient Absorption : By improving intestinal barrier function, GLP-2 facilitates better nutrient absorption, which is vital for overall health .

- Gastric Acid Secretion : GLP-2 inhibits gastric acid secretion and reduces gastrointestinal motility, which can help manage conditions related to excessive gastric activity .

Research Findings

Numerous studies have explored the biological activity of GLP-2 in rats, revealing important insights into its functions:

Table 1: Summary of Key Research Findings on GLP-2 Activity in Rats

Case Studies

- Intestinal Growth in Newborn Rats : A study indicated that administration of GLP-2 during the lactation period significantly increased both the weight and length of the stomach and small intestine in newborn rats, highlighting its role as a critical growth factor during early development .

- Mucosal Injury Recovery : In models simulating intestinal injury, GLP-2 treatment led to faster recovery rates of mucosal integrity compared to control groups, suggesting its therapeutic potential for gastrointestinal disorders .

属性

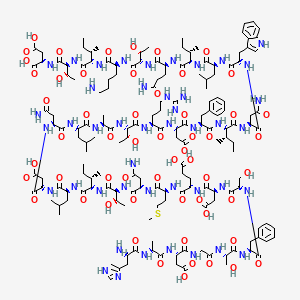

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRUMPQGPCFDGW-CWHSZFSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H256N44O56S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3796.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。